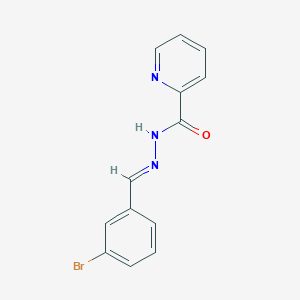

N'-(3-bromobenzylidene)-2-pyridinecarbohydrazide

Description

N'-(3-Bromobenzylidene)-2-pyridinecarbohydrazide is a hydrazone derivative featuring a pyridine ring and a 3-bromobenzylidene substituent. This compound belongs to the carbohydrazide class, characterized by the presence of a hydrazide linkage (-CONH-NH-) and a benzylidene group.

Properties

Molecular Formula |

C13H10BrN3O |

|---|---|

Molecular Weight |

304.14 g/mol |

IUPAC Name |

N-[(E)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide |

InChI |

InChI=1S/C13H10BrN3O/c14-11-5-3-4-10(8-11)9-16-17-13(18)12-6-1-2-7-15-12/h1-9H,(H,17,18)/b16-9+ |

InChI Key |

MTGQLKJIZUCMQL-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromobenzylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-bromobenzylidene)-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Hydrazone Moiety

The compound contains a hydrazone group (R-C=N-NH₂), which is reactive under acidic or basic conditions. Hydrolysis could regenerate the original carbonyl compound (pyridine-2-carbohydrazide) and aromatic aldehyde (3-bromobenzaldehyde). This reaction is common in hydrazones and may proceed via protonation/deprotonation steps, though specific kinetics for this compound are not reported.

Electrophilic Substitution

The bromine substituent on the benzylidene ring (3-bromobenzylidene) may serve as a leaving group, enabling electrophilic substitution or nucleophilic aromatic substitution. For example:

-

Substitution at the Bromine Position : The bromine atom could undergo displacement by nucleophiles (e.g., -OH, -NH₂) under appropriate conditions (e.g., in polar aprotic solvents with a base).

-

Pyridine Ring Reactivity : The pyridine ring’s electron-deficient nature may facilitate electrophilic substitution at specific positions (e.g., para to the carbohydrazide group).

Cross-Coupling Reactions

The bromine atom could act as a substrate for transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling). This would require a palladium catalyst and a boronic acid partner to form a C-C bond.

Tautomerization

Hydrazones can exhibit tautomerism between the hydrazone and azo forms. For this compound, such equilibria may influence reactivity in acidic or basic environments.

Reaction Conditions

-

Hydrolysis : Acidic or basic conditions (e.g., HCl/H₂O or NaOH/EtOH) may facilitate hydrazone cleavage.

-

Substitution/Coupling : Reactions may require high temperatures, polar solvents (e.g., DMF, THF), and catalysts (e.g., PdCl₂ for coupling).

-

Analytical Monitoring : TLC or NMR could track reaction progress, though no specific data are available for this compound.

Stability and Solubility

The compound’s solubility in organic solvents (e.g., DMSO, chloroform) would influence reaction feasibility. Stability under thermal or photolytic conditions is unstudied but critical for large-scale applications.

Comparative Analysis of Related Compounds

Scientific Research Applications

N'-(3-bromobenzylidene)-2-pyridinecarbohydrazide is a compound that has garnered attention in various scientific fields due to its potential applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by empirical data and case studies.

Antiviral Activity

One of the notable applications of this compound is its antiviral properties. Research has indicated that derivatives of this compound exhibit significant activity against various viruses, including the H5N1 influenza virus. In a study, compounds derived from similar structures were tested for their ability to inhibit viral replication, demonstrating promising results with effective concentrations (EC50) and lethal doses (LD50) determined through plaque reduction assays on cell cultures .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that this compound exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Anticancer Potential

Recent investigations into the anticancer potential of this compound have yielded encouraging results. It has been observed that this compound can induce apoptosis in various cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further development as an anticancer agent.

Coordination Chemistry

This compound has been explored for its role as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials development. These complexes have shown potential applications in catalyzing organic reactions and in the development of new materials with tailored properties.

Sensor Development

The compound's electronic properties make it suitable for use in sensor technologies. Research indicates that this compound-based sensors can detect specific ions or molecules through changes in conductivity or fluorescence, offering potential applications in environmental monitoring and biomedical diagnostics.

Data Summary Table

Case Studies

- Antiviral Testing : In a controlled study, derivatives of this compound were synthesized and tested against H5N1 influenza virus, showing significant antiviral activity with low cytotoxicity .

- Antimicrobial Evaluation : A series of experiments demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential use as an antimicrobial agent in clinical settings.

- Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups, suggesting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N’-(3-bromobenzylidene)-2-pyridinecarbohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Analogues

Bromine vs. Other Halogens

Heterocyclic Core Modifications

- Pyridine vs. Pyrazole : Pyrazole-containing analogues (e.g., N'-(3-Bromobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide) often demonstrate broader antimicrobial activity, attributed to the pyrazole ring’s ability to engage in hydrogen bonding .

- Pyrazine vs. Pyridine : Pyrazine derivatives (e.g., (E)-N’-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide) exhibit distinct electronic properties due to the nitrogen-rich pyrazine ring, which may alter binding kinetics .

Functional Group Additions

- Thiophene incorporation (as in pyrazole-thiophene hybrids) enhances anti-inflammatory and antimicrobial activities by introducing sulfur-based interactions with biological targets .

- Hydroxy and sulfonyl groups improve solubility but may reduce membrane permeability compared to halogenated derivatives .

Research Findings and Activity Profiles

Antibacterial Activity

- The target compound and its 3-bromo analogues show moderate antibacterial activity against Bacillus subtilis and Escherichia coli, with MIC values ranging from 50–100 µg/mL .

- N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide exhibits superior activity (MIC: 25 µg/mL), likely due to synergistic effects of the hydroxy and fluoro groups .

Anticancer Potential

Enzyme Inhibition

- Pyrazole-carbohydrazides with bromo substituents show tyrosinase inhibition (IC₅₀: 500 µM), though less potent than standard inhibitors. This highlights the need for polar group additions to improve activity .

Biological Activity

N'-(3-bromobenzylidene)-2-pyridinecarbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and research findings from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of 3-bromobenzaldehyde with 2-pyridinecarbohydrazide. The reaction can be represented as follows:

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure of the synthesized compound. For instance, the presence of characteristic peaks in the IR spectrum can indicate functional groups like C=N and C=O.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting microbial growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

| Bacillus subtilis | 30 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC50 values indicate that this compound is effective at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study conducted by Sztanke et al. reported that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 15 to 30 µM for various derivatives .

- Cancer Research : In a recent investigation, compounds with hydrazone structures were tested against multiple cancer cell lines, revealing that those with similar functionalities to this compound showed enhanced cytotoxic effects compared to standard chemotherapeutics .

Q & A

Q. What are the standard synthetic protocols for N'-(3-bromobenzylidene)-2-pyridinecarbohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 2-pyridinecarbohydrazide with 3-bromobenzaldehyde under reflux in ethanol. Key steps include refluxing equimolar reactants for 5–8 hours, followed by ice-cold water quenching, filtration, and recrystallization (e.g., aqueous ethanol). Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to improve yield . Variations in substituents (e.g., methyl or hydroxy groups) can alter reaction kinetics, requiring tailored purification methods like column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR (¹H/¹³C): Confirm the Schiff base formation (imine proton at δ ~8.3–8.5 ppm) and aromatic ring integration .

- FT-IR: Identify ν(C=N) stretching (~1600 cm⁻¹) and ν(N-H) (~3200 cm⁻¹) to verify hydrazide linkage .

- X-ray crystallography: Resolve molecular geometry, dihedral angles (e.g., ~87° between pyridine and bromobenzene planes), and hydrogen-bonding networks (e.g., C–H···O dimers) .

- Elemental analysis: Validate purity (C, H, N % within ±0.3% of theoretical values) .

Q. What are the primary biological targets studied for this class of carbohydrazide derivatives?

These derivatives are investigated as inhibitors of microbial enzymes like Glucosamine-6-Phosphate Synthase (G6PS), critical for chitin biosynthesis. Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities at active sites, with hydrogen bonds and hydrophobic interactions driving inhibition .

Advanced Research Questions

Q. How can computational methods refine the interpretation of experimental data for this compound?

- Density Functional Theory (DFT): Compare calculated (e.g., Gaussian 09W) and experimental vibrational spectra to validate structural assignments .

- Molecular Dynamics (MD): Simulate solvation effects or protein-ligand stability (e.g., GROMACS) to explain discrepancies in bioactivity assays .

- Docking scores vs. experimental IC₅₀: Correlate in silico binding energies (ΔG) with in vitro inhibitory concentrations to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond lengths or packing motifs?

- Multi-software validation: Cross-check refinements using SHELXL (for small molecules) and WinGX/ORTEP (for anisotropic displacement ellipsoids) .

- Hydrogen-bond analysis: Identify R₂²(10) motifs or π-π stacking (e.g., 3.8–4.2 Å interplanar distances) to explain deviations in unit cell parameters .

- Twinned data handling: Use SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .

Q. How can synthetic routes be modified to enhance bioactivity or solubility?

- Derivatization: Introduce electron-withdrawing groups (e.g., -NO₂) at the benzylidene ring to improve G6PS binding affinity .

- Co-crystallization: Co-formulate with cyclodextrins or PEG derivatives to enhance aqueous solubility without altering the core structure .

- Hybrid analogs: Incorporate 1,3,4-oxadiazole moieties (via thioacetohydrazide intermediates) to synergize antimicrobial and anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.